A Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-5-carboxamide: A Roadmap for Drug Discovery and Development
A Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-5-carboxamide: A Roadmap for Drug Discovery and Development
Introduction
Molecular Structure and Core Attributes
A thorough understanding of a molecule's structure is the foundation of its physicochemical profile. 3-Methyl-1H-indole-5-carboxamide combines the heterocyclic indole ring system with a methyl group at the 3-position and a carboxamide group at the 5-position.
| Property | Value (Predicted/Illustrative) |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | Not Assigned |
Note: The molecular weight is calculated based on the chemical formula. The CAS number has not been assigned as of the writing of this guide.
The presence of the indole nitrogen, the amide group, and the aromatic ring system dictates the molecule's polarity, hydrogen bonding capacity, and potential for π-π stacking interactions. These features are critical in determining its behavior in both in vitro and in vivo systems.
Key Physicochemical Properties and Their Determination
The developability of a drug candidate is intrinsically linked to its physicochemical properties. Here, we detail the essential parameters for 3-Methyl-1H-indole-5-carboxamide and the standard, self-validating experimental protocols for their measurement.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy. For a crystalline solid like 3-Methyl-1H-indole-5-carboxamide, a sharp melting point range is indicative of high purity.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point and other thermal events.
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Sample Preparation: A small, accurately weighed sample (1-5 mg) of 3-Methyl-1H-indole-5-carboxamide is hermetically sealed in an aluminum pan.
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Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).
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Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choice: DSC is highly reproducible and provides more information than a simple melting point apparatus, such as the enthalpy of fusion and the detection of polymorphic transitions.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)-based Equilibrium Solubility
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Sample Preparation: An excess of 3-Methyl-1H-indole-5-carboxamide is added to a series of buffered solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: The samples are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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Sample Processing: The saturated solutions are filtered to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method with UV detection, against a standard curve.
Causality Behind Experimental Choice: This method provides a precise and accurate measure of solubility at physiologically relevant pH values, which is crucial for predicting oral absorption.
Acid Dissociation Constant (pKa)
The pKa value indicates the extent of ionization of a molecule at a given pH. For 3-Methyl-1H-indole-5-carboxamide, the indole nitrogen is weakly acidic, and the carboxamide is generally considered neutral but can exhibit very weak basicity.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: A known concentration of the compound is dissolved in a suitable co-solvent/water mixture.
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Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH).
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Data Acquisition: The pH of the solution is measured after each addition of the titrant.
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Data Analysis: The pKa is determined from the inflection point of the titration curve.
Causality Behind Experimental Choice: Potentiometric titration is a robust and direct method for determining pKa values, providing reliable data for predicting the ionization state in different biological compartments.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key factor influencing a drug's permeability, metabolic stability, and potential for off-target effects.
Experimental Protocol: Shake-Flask Method
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Sample Preparation: A known amount of 3-Methyl-1H-indole-5-carboxamide is dissolved in a mixture of n-octanol and a buffered aqueous phase (e.g., pH 7.4 for LogD).
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Equilibration: The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
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Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.
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Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable method for determining LogP/LogD, providing a direct measure of the compound's partitioning behavior.
Implications for Drug Development
The physicochemical properties of 3-Methyl-1H-indole-5-carboxamide, as determined by the aforementioned protocols, will have a profound impact on its development as a therapeutic agent.
Caption: Relationship between physicochemical properties and drug development outcomes.
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Solubility and pKa: The aqueous solubility, and its pH-dependence as dictated by the pKa, will directly influence the choice of formulation (e.g., oral, intravenous) and will be a primary driver of oral bioavailability.
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Lipophilicity (LogD): The LogD at physiological pH (7.4) will be a strong predictor of the compound's ability to cross cell membranes (permeability) and the blood-brain barrier. It will also affect its volume of distribution and potential for metabolic clearance.
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Melting Point and Solid-State Properties: A high melting point suggests a stable crystal lattice, which is generally desirable for solid dosage form development. However, it can sometimes correlate with lower solubility (the "high melting point, low solubility" paradigm).
Synthesis and Potential Applications
While a specific synthesis for 3-Methyl-1H-indole-5-carboxamide is not detailed in the provided search results, the synthesis of related indole carboxamides often involves the coupling of an appropriate indole carboxylic acid with an amine.[2] The indole scaffold itself is a versatile starting point for a wide range of chemical modifications.[3][4][5]
The broader family of indole carboxamides has shown a wide array of biological activities, including potential as anti-cancer agents, anti-inflammatory molecules, and antagonists of peptidoleukotrienes.[1][2][6] This suggests that 3-Methyl-1H-indole-5-carboxamide could be a valuable candidate for screening in various therapeutic areas.
Caption: Generalized synthetic workflow for 3-Methyl-1H-indole-5-carboxamide.
Conclusion
3-Methyl-1H-indole-5-carboxamide represents a promising yet under-characterized molecule within the esteemed indole family. This guide has provided a comprehensive framework for its systematic physicochemical evaluation, from fundamental properties like melting point and solubility to critical drug-like attributes such as pKa and lipophilicity. By employing the robust, self-validating methodologies outlined herein, researchers can generate the high-quality data necessary to assess the therapeutic potential and guide the rational development of this and other novel chemical entities. The insights gained from such a characterization are not merely academic; they are the essential navigational charts for the complex journey of drug discovery and development.
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